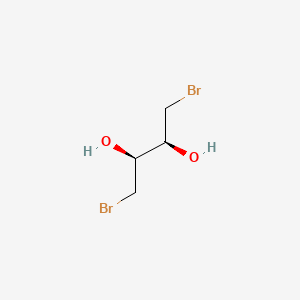

(2s,3s)-1,4-Dibromobutane-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1,4-dibromobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDQAHYPSENAC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-70-7 | |

| Record name | 2,3-Butanediol, 1,4-dibromo-, (theta,theta)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2S,3S)-1,4-Dibromobutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and stereochemical considerations of (2S,3S)-1,4-Dibromobutane-2,3-diol. This C2-symmetric chiral building block, derived from L-tartaric acid, is a valuable intermediate in stereoselective synthesis.

Chemical and Physical Properties

This compound is one of three stereoisomers of 1,4-Dibromobutane-2,3-diol, the others being its enantiomer, (2R,3R)-1,4-dibromobutane-2,3-diol, and the achiral meso form, (2R,3S)-1,4-dibromobutane-2,3-diol. The distinct stereochemistry of each isomer significantly influences its physical properties, particularly its optical activity.

General Properties

Basic identifying information for this compound is summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₈Br₂O₂ | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| CAS Number | 299-70-7 | [1] |

| Canonical SMILES | C(--INVALID-LINK--O">C@HO)Br | [1] |

| InChI Key | XOWDQAHYPSENAC-QWWZWVQMSA-N | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Physical Properties of Stereoisomers

The physical properties such as melting and boiling points can vary between stereoisomers. Data for the specific (2S,3S) enantiomer is not widely reported; however, data for the racemic (a 1:1 mixture of 2S,3S and 2R,3R) and meso forms are available.

| Property | (2R,3R)-rel / (±)-diol (Racemic) | (2R,3S)-diol (meso) | Citation(s) |

| Melting Point | 88-90 °C | 136-137.5 °C | [2],[3] |

| Boiling Point | 148-150 °C @ 1.5 mmHg | 365.3 °C @ 760 mmHg | [2],[3] |

| Density | 2.124 g/cm³ (predicted) | 2.124 g/cm³ | [2],[3] |

Spectroscopic Data

Detailed spectroscopic data for the pure (2S,3S) enantiomer is scarce in the literature. The following data is for the racemic mixture of 2,3-dibromo-1,4-butanediol, which is expected to be identical to the pure enantiomers in terms of peak positions in NMR, IR, and MS.

Mass Spectrometry

The mass spectrum (electron ionization) for dl-2,3-Dibromo-1,4-butanediol is available through the NIST Mass Spectrometry Data Center.[4]

| m/z | Interpretation |

| 149 | [M - Br - H₂O]+ |

| 121 | [C₄H₈BrO₂ - Br - H₂O]+ |

| 108 | [C₄H₅O₂]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An FTIR spectrum for 2,3-dibromo-1,4-butanediol (stereochemistry not specified) is available from Sigma-Aldrich.[4] Key expected absorptions include:

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~2900-3000 | C-H stretch (alkane) |

| ~1050-1150 | C-O stretch (alcohol) |

| ~550-650 | C-Br stretch |

Stereochemistry

The stereochemistry of 1,4-dibromobutane-2,3-diol is defined by the two chiral centers at C2 and C3. This gives rise to a pair of enantiomers ((2S,3S) and (2R,3R)) and a meso compound ((2R,3S)). The meso compound is achiral due to an internal plane of symmetry.[6]

Caption: Stereochemical relationships of 1,4-dibromobutane-2,3-diol isomers.

Experimental Protocols

Plausible Synthesis Pathway

The synthesis involves two main stages:

-

Formation of (2S,3S)-Butane-1,2,3,4-tetraol (L-Threitol): This is achieved by the reduction of L-tartaric acid or its esters.

-

Dibromination of L-Threitol: The two primary hydroxyl groups are selectively replaced by bromine atoms.

Caption: Plausible synthesis pathway for this compound.

Detailed Methodology (Constructed from General Procedures)

The following protocol is a constructed, plausible method based on standard organic chemistry techniques.

Step 1: Synthesis of L-Threitol from Diethyl L-Tartrate

-

Apparatus: A 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Diethyl L-tartrate

-

-

Procedure:

-

A suspension of LiAlH₄ (2.2 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

A solution of diethyl L-tartrate (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.

-

The reaction is cooled to 0 °C and quenched cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting white precipitate (aluminum salts) is filtered off, and the filter cake is washed thoroughly with hot THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-threitol, which can be purified by recrystallization (e.g., from ethanol).

-

Step 2: Dibromination of L-Threitol

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HBr fumes).

-

Reagents:

-

L-Threitol

-

Glacial acetic acid

-

48% Hydrobromic acid (HBr)

-

-

Procedure:

-

L-Threitol (1 equivalent) is dissolved in glacial acetic acid in the reaction flask.

-

48% HBr (a stoichiometric excess, e.g., 2.5-3 equivalents) is added to the solution.

-

The mixture is heated to reflux (around 100-120 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, the reaction mixture is poured into a beaker of ice water.

-

The aqueous mixture is extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), then with brine, and finally dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Experimental and Logical Workflows

A general workflow for the synthesis and purification of chemical compounds like this compound is essential for reproducibility and safety.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a stereochemically rich building block with significant potential in asymmetric synthesis. While detailed characterization data for this specific enantiomer is not widely published, its properties can be inferred from its racemic and meso counterparts, and its synthesis can be reliably achieved from L-tartaric acid. The protocols and data presented in this guide offer a solid foundation for researchers looking to utilize this versatile compound in their work.

References

- 1. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]

- 7. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

Structural Analysis of (2S,3S)-1,4-Dibromobutane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The fundamental physicochemical properties of 1,4-dibromobutane-2,3-diol are summarized in Table 1. It is important to note that experimental data for the specific (2S,3S) enantiomer is limited; therefore, data for the racemic mixture (a 1:1 mixture of (2R,3R) and (2S,3S) enantiomers) and the meso diastereomer ((2R,3S)-rel-2,3-dibromobutane-1,4-diol) are included for comparison.[1][2] The computed properties for the (2S,3S) isomer from publicly available databases are also presented.[3][4][5]

Table 1: Physicochemical Properties of 1,4-Dibromobutane-2,3-diol Stereoisomers

| Property | (2S,3S)-1,4-Dibromobutane-2,3-diol (Computed) | dl-1,4-Dibromobutane-2,3-diol (Racemic Mixture) | meso-1,4-Dibromobutane-2,3-diol |

| Molecular Formula | C₄H₈Br₂O₂[3][4] | C₄H₈Br₂O₂[6] | C₄H₈Br₂O₂[1] |

| Molecular Weight | 247.91 g/mol [3][4] | 247.91 g/mol [6] | 247.91 g/mol [1] |

| Melting Point | Not available | 82-84 °C[7] | 136-137.5 °C[8] |

| Boiling Point | Not available | 148-150 °C at 1.5 mmHg | 365.3 °C at 760 mmHg (Predicted)[8] |

| Density | Not available | Not available | 2.124 g/cm³ (Predicted)[1][8] |

| CAS Number | 299-70-7[3] | 1947-58-6[6] | 76818-94-5[1] |

Synthesis and Purification

A stereospecific synthesis is required to obtain enantiomerically pure this compound. A plausible and effective method is the Sharpless asymmetric dihydroxylation of cis-1,4-dibromo-2-butene, followed by appropriate purification.

Proposed Synthetic Pathway

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. By selecting the appropriate chiral ligand (AD-mix-α or AD-mix-β), one can favor the formation of the desired enantiomer. For the synthesis of the (2S,3S)-diol from a cis-alkene, AD-mix-α, which contains the dihydroquinine (DHQ) based ligand, would be the reagent of choice.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The following is a generalized experimental protocol based on standard Sharpless asymmetric dihydroxylation procedures.

-

Reaction Setup: To a stirred solution of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-α and methanesulfonamide.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Add cis-1,4-dibromo-2-butene to the cooled mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.

-

Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Analysis

While experimental spectra for the (2S,3S) isomer are not available, predictions can be made based on the known spectra of the racemic mixture and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 3.8 - 4.0 | m | - | H-2, H-3 |

| 3.6 - 3.8 | m | - | H-1, H-4 | |

| 2.5 - 3.5 | br s | - | -OH | |

| ¹³C | 55 - 60 | - | - | C-2, C-3 |

| 35 - 40 | - | - | C-1, C-4 |

Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carbon-bromine bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1000 - 1100 | Strong | C-O stretch (alcohol) |

| 500 - 600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of the racemic dl-2,3-dibromo-1,4-butanediol is available and provides insight into the expected fragmentation pattern.[6] The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak due to the facile loss of H₂O and HBr. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key feature in identifying bromine-containing fragments.

Conformational Analysis

The conformational preference of this compound is determined by a balance of steric and electronic interactions. The vicinal arrangement of the hydroxyl and bromo substituents on the C2 and C3 carbons leads to several possible staggered conformations when viewed down the C2-C3 bond (Newman projections).

Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in stabilizing certain gauche conformations.[1] Conversely, steric repulsion between the bulky bromine atoms will destabilize conformations where they are in close proximity. The anti conformation, with the two bromine atoms oriented 180° apart, is likely to be a low-energy conformer due to minimized steric strain. The overall conformational equilibrium will be a dynamic interplay of these competing factors.

Applications in Research and Development

This compound is a versatile chiral building block. Its C2 symmetry and multiple functional groups make it an attractive starting material for the synthesis of:

-

Chiral Ligands: The diol functionality can be used to coordinate to metal centers, and the stereocenters can induce asymmetry in catalytic transformations.

-

Pharmaceutical Intermediates: The defined stereochemistry is crucial for the synthesis of biologically active molecules where specific enantiomers or diastereomers are required.

-

Crown Ethers and Other Macrocycles: The terminal bromine atoms can be displaced by nucleophiles to form cyclic structures with defined stereochemistry.

Conclusion

This technical guide has provided a detailed structural analysis of this compound based on available data and theoretical principles. While a complete experimental dataset for this specific enantiomer is not currently published, this document serves as a foundational resource for researchers working with this and related chiral molecules. The proposed synthetic and analytical methodologies provide a clear path for the preparation and characterization of this important chemical entity, paving the way for its broader application in stereoselective synthesis and drug discovery.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]

- 2. 1,4-Dibromo-2,3-butanediol | 14396-65-7 | Benchchem [benchchem.com]

- 3. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,3R)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]

- 7. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.cn]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to (2s,3s)-1,4-dibromobutane-2,3-diol, a valuable chiral building block in organic synthesis. The synthesis commences from the readily available and inexpensive chiral starting material, L-(+)-tartaric acid. The presented methodology involves a multi-step process encompassing protection, reduction, and stereospecific bromination to yield the target compound with high stereochemical fidelity.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₈Br₂O₂[1][2] |

| Molecular Weight | 247.91 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| CAS Number | 299-70-7[1] |

| Appearance | White to off-white solid |

| Melting Point | 88-90 °C |

| Boiling Point | 148-150 °C at 1.5 mmHg[3] |

| Density | 1.256 g/cm³[3] |

Synthetic Pathway Overview

The stereoselective synthesis of this compound is achieved through a five-step reaction sequence starting from L-(+)-tartaric acid. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Detailed experimental procedures for each step of the synthesis are provided below.

Step 1: Synthesis of Diethyl 2,3-O-isopropylidene-L-tartrate

This initial step involves the esterification of L-tartaric acid followed by the protection of the diol functionality as an isopropylidene ketal.

Protocol:

-

A mixture of L-(+)-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[4]

-

Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the mixture is heated to reflux with a Vigreux column to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.[4]

-

After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added to neutralize the acid catalyst.[4]

-

The volatile components are removed under reduced pressure, and the residue is fractionally distilled under vacuum to yield diethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.[4]

| Parameter | Value | Reference |

| Yield | 85-92% | [4] |

| Boiling Point | 94–101°C (0.5 mm) | [4] |

| [α]D²⁴ | -42.6° (c 5.1, CHCl₃) | [4] |

Step 2: Synthesis of 2,3-O-isopropylidene-L-threitol

The ester groups of the protected tartrate are reduced to primary alcohols using a strong reducing agent.

Protocol:

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, a solution of diethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 3 hours.

-

The reaction is cooled in an ice bath and cautiously quenched by the sequential addition of water, 4 N sodium hydroxide solution, and then more water.

-

The resulting mixture is stirred at room temperature until the gray color of the unreacted LiAlH₄ disappears. The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to give the crude product.

| Parameter | Value | Reference |

| Yield | ≥80% | [4] |

| [α]D²⁴ | +2.78° (c 4.67, CHCl₃) | [4] |

Step 3: Synthesis of L-Threitol

The isopropylidene protecting group is removed under acidic conditions to yield L-threitol.

Protocol:

-

The crude 2,3-O-isopropylidene-L-threitol is dissolved in methanol.

-

A catalytic amount of 0.5 N hydrochloric acid is added, and the mixture is heated to reflux.

-

Acetone and methanol are slowly distilled off.

-

The reaction is monitored by TLC until the hydrolysis is complete.

-

The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield L-threitol.

| Parameter | Value | Reference |

| Yield | High (typically >90%) | |

| Melting Point | 88-89 °C |

Step 4: Synthesis of this compound

The final step involves the selective bromination of the primary hydroxyl groups of L-threitol. The Appel reaction is a suitable method for this transformation, as it proceeds with inversion of configuration at the reacting center. However, for primary alcohols, the stereocenter is not at the reaction site, thus the stereochemistry of the diol is preserved.

Protocol:

-

To a solution of L-threitol in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile), triphenylphosphine (PPh₃) is added.

-

The mixture is cooled in an ice bath, and carbon tetrabromide (CBr₄) is added portion-wise, maintaining the temperature below 5 °C.[5][6]

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the target compound from triphenylphosphine oxide.[7]

| Parameter | Value |

| Yield | Typically high |

| Purity | >95% after chromatography |

Summary of Quantitative Data

The following table summarizes the quantitative data for the key intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Key Spectroscopic Data |

| Diethyl 2,3-O-isopropylidene-L-tartrate | C₁₁H₁₈O₆ | 246.26 | 85-92[4] | ¹H NMR (CDCl₃) δ: 1.49 (s, 6H), 3.83 (s, 6H), 4.81 (s, 2H). ¹³C NMR (CDCl₃) δ: 25.98, 52.42, 76.68, 113.49, 169.75.[4] |

| 2,3-O-isopropylidene-L-threitol | C₇H₁₄O₄ | 162.18 | ≥80[4] | ¹H NMR (CDCl₃) δ: 1.42 (s, 6H), 3.73 (m, 6H), 3.94 (m, 2H). ¹³C NMR (CDCl₃) δ: 26.75, 62.06, 78.32, 109.08.[4] |

| L-Threitol | C₄H₁₀O₄ | 122.12 | >90 | |

| This compound | C₄H₈Br₂O₂ | 247.91 | High |

Logical Relationships in the Synthetic Pathway

The synthesis of this compound from L-tartaric acid is a prime example of chiral pool synthesis, where a readily available enantiopure natural product is used as a starting material to synthesize a target molecule with a defined stereochemistry. The logical progression of the synthesis is outlined below.

Caption: Logical relationships in the synthesis of the target molecule.

This guide provides a clear and detailed pathway for the synthesis of this compound. The methods described are based on established and reliable organic transformations, ensuring a high degree of success for researchers in the field.

References

- 1. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]

Spectroscopic Analysis of 1,4-Dibromobutane-2,3-diol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromobutane-2,3-diol is a functionalized butane derivative with applications in organic synthesis as a building block for more complex molecules. Its stereochemistry plays a crucial role in determining the outcome of chemical reactions and the properties of the resulting products. Spectroscopic analysis is the cornerstone of its characterization, providing definitive evidence for its structure, purity, and stereochemical configuration. This document provides a summary of the key spectroscopic data for dl-1,4-dibromobutane-2,3-diol and outlines the general experimental protocols for these analyses.

Spectroscopic Data Summary

The comprehensive characterization of dl-1,4-dibromobutane-2,3-diol relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data gathered from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a symmetric molecule like the racemic 1,4-dibromobutane-2,3-diol, one would expect a simplified spectrum due to chemical equivalence.

Table 1: 1H NMR Spectroscopic Data for dl-1,4-Dibromobutane-2,3-diol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.95 | Multiplet | 2H | CH(OH) |

| ~3.75 | Multiplet | 4H | CH2Br |

Note: Data is interpreted from publicly available spectra (Sigma-Aldrich) and may vary slightly based on solvent and experimental conditions.

Table 2: Predicted 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~60-70 | CH(OH) |

| ~35-45 | CH2Br |

Note: Experimental 13C NMR data was not available. Values are based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for dl-1,4-Dibromobutane-2,3-diol

| Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|

| ~3300-3400 | Broad, Strong | O-H stretch (alcohol) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1050-1150 | Strong | C-O stretch (alcohol) |

| ~550-650 | Strong | C-Br stretch |

Note: Data is interpreted from publicly available ATR-IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data (Electron Ionization) for dl-1,4-Dibromobutane-2,3-diol

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 246/248/250 | Low | [M]+, Molecular ion (contains two Br isotopes) |

| 167/169 | Medium | [M - Br]+ |

| 149/151 | Medium | [M - Br - H2O]+ |

| 121 | High | [C4H6O2Br]+ ? (Complex fragmentation) |

Note: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments (e.g., M, M+2 peaks).

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for small organic molecules like 1,4-dibromobutane-2,3-diol.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl3, or Deuterated Dimethyl Sulfoxide, DMSO-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Instrumentation: A 300-500 MHz NMR spectrometer is typically used.

-

1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for a good signal-to-noise ratio.

-

13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. Due to the lower natural abundance of 13C and its longer relaxation times, hundreds or thousands of scans may be required with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. A pressure arm is applied to ensure good contact.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm-1 over a range of 4000-400 cm-1. The final spectrum is presented as absorbance or transmittance.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common technique, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Instrumentation: A GC-MS system or a mass spectrometer with a direct insertion probe.

-

Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge (m/z) ratios, typically from m/z 40 to 400 for a molecule of this size. The resulting data shows the relative abundance of different fragment ions.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound involves a logical progression of experiments and data interpretation. The following diagram illustrates this general workflow.

An In-depth Technical Guide to the Stereochemistry of 1,4-dibromobutane-2,3-diol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dibromobutane-2,3-diol is a key chemical intermediate whose stereoisomeric forms are of significant interest in organic synthesis and drug development. The presence of two stereocenters at the C2 and C3 positions gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromobutane-2,3-diol, and a meso compound, (2R,3S)-1,4-dibromobutane-2,3-diol. The spatial arrangement of the hydroxyl and bromo substituents in these isomers dictates their chiroptical properties and reactivity, making a thorough understanding of their stereochemistry essential for their application in stereospecific synthesis.

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the isomers of 1,4-dibromobutane-2,3-diol.

Stereoisomers of 1,4-dibromobutane-2,3-diol

The relationship between the stereoisomers of 1,4-dibromobutane-2,3-diol can be visualized as follows:

As illustrated, the (2R,3R) and (2S,3S) isomers are enantiomers, being non-superimposable mirror images of each other. The (2R,3S) isomer is a meso compound, characterized by an internal plane of symmetry which renders it achiral and thus optically inactive. The enantiomers are diastereomerically related to the meso compound.

Physicochemical Properties

The distinct spatial arrangements of the functional groups in each stereoisomer lead to differences in their physical properties. A summary of the available quantitative data is presented below.

| Property | (2R,3R)-1,4-dibromobutane-2,3-diol | This compound | meso-(2R,3S)-1,4-dibromobutane-2,3-diol | Racemic ((±)-1,4-dibromobutane-2,3-diol) |

| CAS Number | 90801-18-6[1] | 299-70-7[2] | 76818-94-5[3] | 1947-58-6[4] |

| Molecular Formula | C₄H₈Br₂O₂ | C₄H₈Br₂O₂ | C₄H₈Br₂O₂ | C₄H₈Br₂O₂ |

| Molecular Weight | 247.91 g/mol | 247.91 g/mol | 247.91 g/mol | 247.91 g/mol |

| Melting Point | 88-90 °C[5] | 88-90 °C | 82-84 °C[3] and 136-137.5 °C[6] | 88-90 °C[4] |

| Boiling Point | 148-150 °C at 1.5 mmHg[5] | 148-150 °C at 1.5 mmHg | 365.3 °C at 760 mmHg[6] | 148-150 °C at 1.5 mmHg[4] |

| Optical Rotation | Not reported | Not reported | 0° (achiral) | 0° |

Note: The discrepancy in the reported melting points for the meso isomer may be due to different crystalline forms or measurement conditions.

Synthesis of Stereoisomers

The stereoselective synthesis of the different isomers of 1,4-dibromobutane-2,3-diol is typically achieved through the stereospecific bromination of the corresponding geometric isomers of 2-butene-1,4-diol.

Experimental Protocols

1. Synthesis of meso-(2R,3S)-1,4-dibromobutane-2,3-diol from cis-2-Butene-1,4-diol [3]

This synthesis proceeds via an anti-addition of bromine to the double bond of cis-2-butene-1,4-diol.

-

Materials: cis-2-butene-1,4-diol, bromine, anhydrous dichloromethane or carbon tetrachloride.

-

Procedure:

-

Dissolve cis-2-butene-1,4-diol in anhydrous dichloromethane in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise with constant stirring. The bromine color should disappear as it reacts.

-

Continue the addition until a faint persistent bromine color is observed.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

2. Synthesis of racemic-(±)-1,4-dibromobutane-2,3-diol from trans-2-Butene-1,4-diol

The synthesis of the racemic mixture follows a similar procedure to the meso compound, with trans-2-butene-1,4-diol as the starting material. The anti-addition of bromine to the trans-alkene results in the formation of a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

-

Materials: trans-2-butene-1,4-diol, bromine, anhydrous dichloromethane or carbon tetrachloride.

-

Procedure: The procedure is analogous to the synthesis of the meso isomer, substituting cis-2-butene-1,4-diol with trans-2-butene-1,4-diol.

3. Resolution of racemic-(±)-1,4-dibromobutane-2,3-diol

While direct enantioselective syntheses are less commonly reported, the resolution of the racemic mixture is a viable method to obtain the pure enantiomers. This can be achieved through several methods, including:

-

Diastereomeric salt formation: Reaction of the racemic diol with a chiral resolving agent (e.g., a chiral carboxylic acid or its derivative) to form diastereomeric esters. These diastereomers can be separated by fractional crystallization or chromatography, followed by hydrolysis to yield the pure enantiomeric diols.

-

Enzymatic resolution: Utilizing lipases or other enzymes that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

A detailed experimental protocol for resolution is highly dependent on the chosen method and resolving agent and requires optimization.

Spectroscopic Characterization

1H NMR Spectroscopy

-

meso-(2R,3S)-isomer: Due to the molecule's symmetry, the two protons on C1 and C4 are chemically equivalent, as are the two protons on C2 and C3. This results in a simpler spectrum.

-

(2R,3R)- and (2S,3S)-isomers: In these chiral isomers, the protons on the stereocenters are diastereotopic, leading to more complex splitting patterns.

13C NMR Spectroscopy

-

meso-(2R,3S)-isomer: The symmetry of the meso compound results in only two signals in the 13C NMR spectrum, one for the equivalent C1 and C4 carbons and one for the equivalent C2 and C3 carbons.

-

(2R,3R)- and (2S,3S)-isomers: These enantiomers will each show four distinct signals in their 13C NMR spectra, corresponding to the four non-equivalent carbon atoms. The spectra of the two enantiomers will be identical.

Infrared (IR) Spectroscopy

All three isomers will exhibit characteristic broad O-H stretching vibrations in the region of 3200-3600 cm-1 and C-Br stretching vibrations typically below 800 cm-1. Subtle differences in the fingerprint region (below 1500 cm-1) may be used to distinguish between the isomers.

Conclusion

The stereochemistry of 1,4-dibromobutane-2,3-diol is a fundamental aspect that governs its physical properties and chemical reactivity. The ability to selectively synthesize or resolve the meso compound and the enantiomeric pair is critical for their application in stereocontrolled organic synthesis. This guide has provided an in-depth overview of the stereoisomers, their properties, synthetic routes, and characterization methods to aid researchers in their scientific endeavors. Further research to determine the specific optical rotation of the pure enantiomers and to obtain detailed experimental spectroscopic data for each isomer would be highly valuable to the scientific community.

References

- 1. (2R,3R)-rel-2,3-Dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. wap.guidechem.com [wap.guidechem.com]

An In-depth Technical Guide to (2s,3s)-1,4-Dibromobutane-2,3-diol

CAS Number: 299-70-7

This technical guide provides a comprehensive overview of (2s,3s)-1,4-Dibromobutane-2,3-diol, a chiral building block with significant applications in the synthesis of specialized molecules, particularly in the realm of drug development and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a vicinal dibrominated diol with two stereocenters, both in the 'S' configuration.[1] This specific stereochemistry is crucial for its role in asymmetric synthesis. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O₂ | [1] |

| Molecular Weight | 247.91 g/mol | [1] |

| CAS Number | 299-70-7 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 88-90 °C (for the racemic mixture) | |

| Boiling Point | 148-150 °C at 1.5 mmHg (for the racemic mixture) | |

| Density | 2.124 g/cm³ (predicted) | |

| Solubility | Soluble in polar organic solvents like methanol, DMSO, and acetone. | [2] |

| InChI Key | XOWDQAHYPSENAC-QWWZWVQMSA-N | [1] |

Experimental Protocols

Stereoselective Synthesis of this compound from L-Tartaric Acid

The synthesis of the enantiomerically pure this compound leverages the readily available chiral pool of L-tartaric acid.[3] The synthesis involves a two-step reduction of the carboxylic acid groups to primary alcohols, followed by bromination.

Step 1: Reduction of L-Tartaric Acid to (2S,3S)-Butane-1,2,3,4-tetraol (L-Threitol)

-

Reagents and Materials: L-Tartaric acid, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Methanol, Diethyl ether, Rotary evaporator, Inert atmosphere setup (e.g., nitrogen or argon).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve L-tartaric acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of Borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting crude product, L-threitol, can be purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.

-

Step 2: Bromination of L-Threitol

-

Reagents and Materials: L-Threitol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Column chromatography setup.

-

Procedure:

-

Dissolve L-threitol and an excess of triphenylphosphine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Synthesis of a Chiral Gemini Surfactant

This compound serves as a chiral spacer in the synthesis of bis-quaternary ammonium gemini surfactants.[4]

-

Reagents and Materials: this compound, N,N-Dimethyldodecylamine (or other long-chain tertiary amines), Acetonitrile (anhydrous), Diethyl ether, Inert atmosphere setup.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous acetonitrile under an inert atmosphere.

-

Add a slight excess (approximately 2.1 equivalents) of N,N-dimethyldodecylamine to the solution.

-

Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the product.

-

After completion, cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain the pure chiral gemini surfactant.

-

Applications in Drug Development and Research

The primary application of this compound in a pharmaceutical context is as a precursor for chiral gemini surfactants. These surfactants are of great interest due to their unique self-assembly properties and biological activities.

-

Antimicrobial Agents: Cationic gemini surfactants exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[5][6][7] The presence of two positive charges and two hydrophobic tails allows for strong interaction with and disruption of negatively charged bacterial cell membranes. The chiral diol spacer can influence the packing and orientation of the surfactant molecules, potentially enhancing their antimicrobial efficacy.

-

Drug Delivery Vehicles: The self-assembly of gemini surfactants into micelles or vesicles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.[8] Chiral gemini surfactants can introduce specific stereochemical interactions with chiral drug molecules or biological targets, potentially leading to more effective and targeted drug delivery systems.

-

Gene Transfection: The cationic nature of these surfactants facilitates the complexation with negatively charged DNA or RNA, making them potential non-viral vectors for gene therapy.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from a common chiral starting material to the target compound and its subsequent use in the synthesis of a chiral gemini surfactant.

References

- 1. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-dibromobutane-1,4-diol - SRIRAMCHEM [sriramchem.com]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Chiral 1,4-Dibromobutane-2,3-diols: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,4-dibromobutane-2,3-diols are versatile bifunctional molecules that serve as valuable building blocks in stereoselective synthesis. Their two stereocenters and reactive carbon-bromine bonds make them attractive precursors for the synthesis of complex chiral molecules, including cyclic compounds and other functionalized intermediates relevant to pharmaceutical development. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of the stereoisomers of 1,4-dibromobutane-2,3-diol, with a focus on methodologies and quantitative data for researchers in organic synthesis and drug discovery.

Introduction to Chiral 1,4-Dibromobutane-2,3-diols

The core structure of 1,4-dibromobutane-2,3-diol contains two chiral centers at the C2 and C3 positions, giving rise to three possible stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso-compound, (2R,3S).

-

(2R,3R)-1,4-dibromobutane-2,3-diol

-

(2S,3S)-1,4-dibromobutane-2,3-diol

-

(2R,3S)-1,4-dibromobutane-2,3-diol (meso)

The distinct spatial arrangement of the hydroxyl and bromo groups in each isomer dictates their chemical reactivity and suitability for different synthetic pathways. The presence of both nucleophilic hydroxyl groups and carbon atoms susceptible to nucleophilic substitution (via displacement of the bromide leaving groups) allows for a wide range of chemical transformations.

Synthesis of Stereoisomers

The primary and most stereospecific method for synthesizing 1,4-dibromobutane-2,3-diols is the electrophilic addition of bromine (Br₂) to the double bond of a 2-butene-1,4-diol precursor. The stereochemistry of the starting alkene is crucial as it directly determines the stereochemical outcome of the product due to the anti-addition mechanism of bromination.[1][2]

Synthesis of Chiral (Racemic) 1,4-Dibromobutane-2,3-diol

The synthesis of the chiral enantiomers, in the form of a racemic mixture, is achieved by the bromination of (Z)-2-butene-1,4-diol (cis-isomer). The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by the bromide ion occurs with equal probability from either side of the plane of the intermediate, resulting in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Caption: Synthesis of racemic 1,4-dibromobutane-2,3-diol.

Synthesis of meso-1,4-Dibromobutane-2,3-diol

The achiral meso-isomer is synthesized via the same electrophilic bromination reaction, but starting with (E)-2-butene-1,4-diol (trans-isomer). The anti-addition of bromine across the trans double bond results in the formation of the (2R,3S)-meso compound, which is achiral due to an internal plane of symmetry.[2]

References

Biological Activity of (2s,3s)-1,4-Dibromobutane-2,3-diol: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2s,3s)-1,4-Dibromobutane-2,3-diol is a chiral organic compound with potential applications in stereoselective synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity. While the presence of bromine atoms and hydroxyl groups suggests the potential for biological interactions, there is currently no specific data on its cytotoxic, antimicrobial, or enzyme-inhibiting properties. This technical guide summarizes the available chemical information for this compound and highlights the absence of biological activity data, thereby identifying a key area for future research.

Introduction

This compound is a halogenated diol with a specific stereochemistry that makes it a valuable chiral building block in organic synthesis.[1] Halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects.[1][2][3][4] The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of a molecule, potentially enhancing its pharmacological activity.[3][4][5] Despite this general understanding, specific studies on the biological effects of this compound are conspicuously absent from the current scientific literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases and suppliers.

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₄H₈Br₂O₂ | [6][7] |

| Molecular Weight | 247.91 g/mol | [6][7] |

| CAS Number | 299-70-7 | [6] |

| Canonical SMILES | C(--INVALID-LINK--O">C@HO)Br | [6] |

| InChI | InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | [6] |

| InChIKey | XOWDQAHYPSENAC-QWWZWVQMSA-N | [6] |

Table 1: Physicochemical Properties of this compound

Synthesis

The primary synthetic route to 1,4-dibromobutane-2,3-diol stereoisomers involves the bromination of 2-butene-1,4-diol.[1] The stereochemistry of the starting alkene is a critical factor in determining the stereochemical outcome of the final product.[1]

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. library.lsmu.lt [library.lsmu.lt]

- 5. Synthesis and biological activity of new halo-steroidal antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of (2s,3s)-1,4-Dibromobutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2s,3s)-1,4-Dibromobutane-2,3-diol is a halogenated organic compound with potential biological activity stemming from its reactive nature. While direct experimental evidence for its mechanism of action is limited, its structural similarity to known bifunctional alkylating agents, such as the diepoxide metabolite of butadiene, diepoxybutane (DEB), provides a strong foundation for a hypothesized mechanism centered on DNA alkylation and the subsequent induction of apoptosis. This technical guide delineates this proposed mechanism, leveraging data from the well-characterized analogue, DEB, to provide insights into potential signaling pathways, quantitative cytotoxic effects, and detailed experimental protocols to facilitate further investigation.

Core Mechanism: A Bifunctional Alkylating Agent

The chemical architecture of this compound, featuring two bromine atoms on a butane backbone, positions it as a potential bifunctional alkylating agent. The bromine atoms serve as effective leaving groups, enabling the molecule to form covalent bonds with nucleophilic centers in biological macromolecules. The primary target for such alkylation is DNA, where the compound can form adducts, particularly with the N7 position of guanine bases. This interaction can lead to DNA cross-linking, a highly cytotoxic lesion that disrupts DNA replication and transcription, ultimately triggering programmed cell death.

Hypothesized Signaling Pathway: p53-Mediated Apoptosis

Based on the known effects of the structurally analogous compound, diepoxybutane, it is proposed that this compound induces cytotoxicity through the activation of the p53 signaling pathway, a critical regulator of the cellular response to DNA damage.

The proposed cascade of events is as follows:

-

DNA Damage Recognition: The formation of DNA adducts and cross-links by this compound is recognized by the cellular DNA damage response machinery.

-

p53 Stabilization and Activation: In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated through a series of post-translational modifications, including phosphorylation and acetylation. This prevents its degradation by MDM2.

-

Transcriptional Activation of Pro-Apoptotic Genes: Activated p53 acts as a transcription factor, upregulating the expression of genes involved in apoptosis, such as BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of BAX and BAK lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation and Apoptosis Execution: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Potential Involvement of the MEK-ERK1/2 Signaling Pathway

Studies on diepoxybutane have also implicated the Mitogen-activated Protein Kinase (MAPK) pathway, specifically the MEK-ERK1/2 axis, in the activation of p53. It is plausible that this compound could also modulate this pathway.

The proposed workflow is as follows:

-

Cellular Stress Induction: Treatment with the compound induces cellular stress.

-

MEK Activation: The upstream kinase MEK (MAPK/ERK Kinase) is activated.

-

ERK1/2 Phosphorylation: Activated MEK phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).

-

p53 Phosphorylation: Activated ERK1/2 can then phosphorylate p53, contributing to its stabilization and activation, thereby linking this pathway to the apoptotic response.

Quantitative Data Summary (Based on Diepoxybutane)

As no specific quantitative data for this compound is currently available, the following table summarizes the 50% inhibitory concentration (IC50) values for diepoxybutane in various cancer cell lines to provide a reference for its cytotoxic potential. It is anticipated that this compound may exhibit cytotoxicity in a similar micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | ~10-20 | [1] |

| TK6 | Human Lymphoblastoid | ~10-20 | [2] |

| DU145 | Human Prostate Carcinoma | ~1-1.5 | [3] |

| HCT-116 | Human Colorectal Carcinoma | Not specified, but cytotoxic | [4] |

| MCF-7 | Human Breast Adenocarcinoma | Not specified, but cytotoxic | [4] |

Note: The provided IC50 values are for the related compound diepoxybutane and should be considered as a preliminary guide for designing experiments with this compound.

Detailed Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the IC50 value of the compound in a selected cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the overnight medium and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with the compound.[5][6][7][8]

Materials:

-

This compound

-

Cancer cell line of interest

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Analysis of p53 and Phospho-p53 by Western Blotting

This protocol is for detecting changes in the levels of total p53 and its phosphorylated form (e.g., at Serine 15) upon treatment with the compound.[9][10][11][12][13]

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p53 or anti-phospho-p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe for β-actin as a loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a bifunctional alkylating agent, inducing cytotoxicity through the activation of the p53-mediated apoptotic pathway, potentially with the involvement of the MEK-ERK1/2 signaling cascade. The experimental protocols provided in this guide offer a clear roadmap for the validation of this hypothesized mechanism of action.

Future research should focus on:

-

Directly demonstrating DNA alkylation by this compound using techniques such as mass spectrometry to identify specific DNA adducts.

-

Confirming the role of p53 through the use of p53-null cell lines to assess if the cytotoxic effects are p53-dependent.

-

Elucidating the upstream signaling events that lead to p53 activation, including a more detailed investigation of the MAPK pathway.

-

In vivo studies to evaluate the anti-tumor efficacy and toxicological profile of this compound in animal models.

A thorough investigation based on the framework provided herein will be crucial for understanding the full therapeutic potential and toxicological risks associated with this compound, paving the way for its potential development as a novel anticancer agent.

References

- 1. Cross-linking by epichlorohydrin and diepoxybutane correlates with cytotoxicity and leads to apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diepoxybutane-induced apoptosis is mediated through the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fortunejournals.com [fortunejournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 9. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 10. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (2s,3s)-1,4-Dibromobutane-2,3-diol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2s,3s)-1,4-Dibromobutane-2,3-diol as a chiral building block in asymmetric synthesis. The primary application highlighted is its use as a precursor for the synthesis of the highly effective C₂-symmetric diphosphine ligand, (S,S)-Chiraphos. This ligand, in complex with transition metals such as rhodium, palladium, and copper, is a powerful catalyst for a variety of enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions.

Synthesis of (S,S)-Chiraphos from this compound

This compound serves as a key chiral precursor for the synthesis of (S,S)-Chiraphos. The synthetic strategy involves a nucleophilic substitution reaction where the bromide leaving groups are displaced by diphenylphosphide anions. This method allows for the reliable transfer of the stereochemistry from the starting diol to the final diphosphine ligand.

A plausible and efficient synthetic route starts from the more readily available (S,S)-2,3-butanediol, which is first converted to its ditosylate or dimesylate, followed by displacement with lithium diphenylphosphide[1]. This compound can be considered a direct precursor where the hydroxyl groups have been replaced by bromine, making it an ideal substrate for reaction with phosphide nucleophiles.

References

(2S,3S)-1,4-Dibromobutane-2,3-diol: A Versatile Chiral Building Block for Asymmetric Synthesis

Introduction

(2S,3S)-1,4-Dibromobutane-2,3-diol is a valuable and versatile chiral building block in organic synthesis. Its C2-symmetric scaffold, derived from the readily available chiral pool starting material L-tartaric acid, provides a stereochemically defined four-carbon unit. The presence of two primary bromine atoms and two secondary hydroxyl groups allows for a wide range of chemical transformations, making it an attractive precursor for the synthesis of complex chiral molecules, including pharmaceuticals and chiral ligands. This application note provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₄H₈Br₂O₂ | [1][2][3] |

| Molecular Weight | 247.91 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 88-90 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | |

| Chirality | Enantiomerically pure | |

| CAS Number | 299-70-7 | [3] |

Synthesis of this compound

The most common and efficient method for the stereospecific synthesis of this compound utilizes L-tartaric acid as the starting material, a readily available and inexpensive chiral precursor.[4] The synthesis involves a four-step sequence, as outlined in the workflow below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl L-tartrate

-

Materials: L-Tartaric acid (150 g, 1.0 mol), absolute ethanol (500 mL), concentrated sulfuric acid (5 mL).

-

Procedure:

-

To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-tartaric acid and absolute ethanol.

-

Carefully add concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 12 hours. The solid will gradually dissolve.

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl L-tartrate as a colorless oil.

-

-

Yield: Typically 90-95%.

Step 2: Synthesis of (2S,3S)-Butane-1,2,3,4-tetraol

-

Materials: Diethyl L-tartrate (206 g, 1.0 mol), lithium aluminum hydride (LiAlH₄) (76 g, 2.0 mol), anhydrous tetrahydrofuran (THF) (2 L).

-

Procedure:

-

In a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl L-tartrate in THF dropwise to the LiAlH₄ suspension over a period of 2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (76 mL), 15% aqueous NaOH (76 mL), and finally water (228 mL).

-

Filter the resulting white precipitate of aluminum salts and wash thoroughly with hot THF.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield (2S,3S)-butane-1,2,3,4-tetraol as a viscous oil, which may crystallize upon standing.

-

-

Yield: Typically 85-90%.

Step 3: Synthesis of (2S,3S)-1,4-Di-O-tosylbutane-2,3-diol

-

Materials: (2S,3S)-Butane-1,2,3,4-tetraol (122 g, 1.0 mol), p-toluenesulfonyl chloride (TsCl) (420 g, 2.2 mol), anhydrous pyridine (1 L).

-

Procedure:

-

Dissolve (2S,3S)-butane-1,2,3,4-tetraol in anhydrous pyridine in a 2 L flask and cool to 0 °C.

-

Add p-toluenesulfonyl chloride portion-wise over 1 hour, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 12 hours.

-

Pour the reaction mixture into 3 L of ice-water and stir until the product precipitates.

-

Collect the white solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford pure (2S,3S)-1,4-di-O-tosylbutane-2,3-diol.

-

-

Yield: Typically 70-75%.

Step 4: Synthesis of this compound

-

Materials: (2S,3S)-1,4-Di-O-tosylbutane-2,3-diol (430 g, 1.0 mol), lithium bromide (LiBr) (260 g, 3.0 mol), acetone (2 L).

-

Procedure:

-

In a 3 L round-bottom flask, dissolve (2S,3S)-1,4-di-O-tosylbutane-2,3-diol and lithium bromide in acetone.

-

Heat the mixture to reflux and maintain for 24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water (1 L) and ethyl acetate (1 L).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give this compound as a white solid.

-

-

Yield: Typically 80-85%.

Applications in Asymmetric Synthesis

Precursor for Chiral Diepoxides

This compound can be readily converted into the corresponding chiral diepoxide, (2S,3S)-1,2:3,4-diepoxybutane, a valuable electrophilic building block for the synthesis of various natural products and pharmaceuticals.

Caption: Formation of (2S,3S)-1,2:3,4-Diepoxybutane.

Protocol for the Synthesis of (2S,3S)-1,2:3,4-Diepoxybutane:

-

Materials: this compound (24.8 g, 0.1 mol), sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol), anhydrous THF (500 mL).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and carefully remove the solvent at atmospheric pressure (the product is volatile) to obtain the crude diepoxide, which can be purified by distillation under reduced pressure.

-

-

Yield: Typically 75-80%.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The C2-symmetric backbone of this compound makes it an excellent starting material for the synthesis of chiral ligands, particularly phosphine ligands analogous to DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). These ligands are widely used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and hydroformylation.

Caption: General scheme for chiral diphosphine ligand synthesis.

Generalized Protocol for Chiral Diphosphine Ligand Synthesis:

-

Protection of the diol: The hydroxyl groups of this compound are first protected, for example, as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of acid.

-

Nucleophilic substitution: The resulting protected dibromide is then reacted with a nucleophilic phosphide reagent, such as potassium diphenylphosphide (KPPh₂), in an inert solvent like THF to displace the bromide ions and form the desired diphosphine ligand.

-

Workup and purification: The reaction is quenched, and the ligand is extracted and purified, typically by crystallization or chromatography.

Potential Precursor for Bioactive Molecules: HIV Protease Inhibitors

The 1,2-diol moiety is a key structural feature in many bioactive molecules, including several HIV protease inhibitors. For instance, the core structure of the FDA-approved drug Darunavir contains a chiral diol fragment. While direct synthesis of Darunavir from this compound is not the standard industrial route, this chiral building block serves as a valuable starting material for the synthesis of novel analogues and other diol-based protease inhibitors. The vicinal diol can be elaborated to incorporate the necessary pharmacophoric groups.

The general strategy involves the conversion of the dibromide into other functionalities, such as azides or amines, which can then be further modified to build the complex structure of the inhibitor.

Caption: Conceptual pathway for synthesizing HIV protease inhibitor analogues.

Conclusion

This compound is a highly useful and stereochemically defined building block for asymmetric synthesis. Its efficient preparation from L-tartaric acid and the presence of multiple reactive functional groups make it a versatile precursor for a range of valuable chiral molecules. The applications highlighted in this note, including the synthesis of chiral diepoxides, diphosphine ligands, and its potential in the development of novel pharmaceuticals, underscore its importance for researchers and scientists in both academic and industrial settings. The detailed protocols provided herein offer a practical guide for the synthesis and utilization of this important chiral intermediate.

References

- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application of (2s,3s)-1,4-Dibromobutane-2,3-diol in Pharmaceutical Synthesis: A Chiral Building Block for Asymmetric Catalysis

(2s,3s)-1,4-Dibromobutane-2,3-diol , a versatile chiral building block derived from L-tartaric acid, holds significant potential in pharmaceutical synthesis, primarily through its application in the preparation of chiral ligands for asymmetric catalysis. These ligands are instrumental in the stereoselective synthesis of a wide array of pharmaceutical compounds, ensuring the production of enantiomerically pure drugs with enhanced therapeutic efficacy and reduced side effects.

This application note details the utility of this compound as a precursor for the synthesis of chiral phosphine ligands, specifically focusing on its role in the synthesis of ligands analogous to DIPAMP, a renowned ligand in industrial pharmaceutical manufacturing.

Introduction